molecular formula C12H8Cl2NNaO4S B594873 Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate CAS No. 136213-81-5

Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate

Cat. No.: B594873
CAS No.: 136213-81-5
M. Wt: 356.149
InChI Key: YONKDBGAJAYCGT-UHFFFAOYSA-M
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Description

Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate is a chemical compound with the molecular formula C12H8Cl2NNaO4S. It is known for its unique structure, which includes both amino and chlorophenoxy groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate typically involves the reaction of 2-amino-4-chlorophenol with chlorobenzenesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt. The reaction conditions often include heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically purified through crystallization or filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenoxy group can be reduced to form phenolic compounds.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenolic compounds, and various substituted benzenesulfonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The amino and chlorophenoxy groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-2-chlorophenoxy)-5-chlorobenzenesulfonic acid, sodium salt
  • 2-(2-amino-4-chlorophenoxy)-3,5-dichlorobenzenesulfonic acid, sodium salt
  • 2-amino-6-chloro-3-(2,4-dichlorophenoxy)-benzenesulfonic acid, sodium salt

Uniqueness

Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

sodium;2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO4S.Na/c13-7-1-3-10(9(15)5-7)19-11-4-2-8(14)6-12(11)20(16,17)18;/h1-6H,15H2,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONKDBGAJAYCGT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)OC2=C(C=C(C=C2)Cl)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670015
Record name Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136213-81-5
Record name Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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